molecular formula C15H21N3O4 B13768576 2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide CAS No. 6754-96-7

2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide

Cat. No.: B13768576
CAS No.: 6754-96-7
M. Wt: 307.34 g/mol
InChI Key: IJCNJEJGRGVNMF-UHFFFAOYSA-N
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Description

2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide is an organic compound with the molecular formula C11H14N2O3 It is known for its polyfunctional nature, having both tertiary amine and ether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide typically involves the reaction of dimethylamine with ethylene oxide to form 2-[2-(dimethylamino)ethoxy]ethanol. This intermediate is then further reacted with benzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized reactors and purification techniques to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of surfactants, plasticizers, and adhesives.

Mechanism of Action

The mechanism of action of 2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s tertiary amine group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Biological Activity

2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide is a compound with significant potential in biological research and medicinal chemistry. Its unique structural features suggest various mechanisms of action, particularly in the context of pharmacology and biochemistry.

Chemical Structure and Properties

The compound has a molecular formula of C15H21N3O4 and a molecular weight of 307.345 g/mol. The presence of dimethylamino and oxoethoxy groups enhances its reactivity and interaction with biological targets.

The exact biochemical pathways influenced by this compound are not fully elucidated, but preliminary studies suggest possible interactions with neurotransmitter systems, particularly in relation to dopamine receptors. This aligns with the behavior observed in related compounds that act as ligands for central nervous system (CNS) receptors.

Potential Mechanisms

  • Dopamine Receptor Modulation : Similar compounds have shown affinity for dopamine D2 receptors, indicating that this compound may also engage with these receptors, potentially influencing dopaminergic signaling pathways .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes, facilitating its use in drug development targeting metabolic pathways.

In Vitro Studies

Research indicates that this compound can modify biomolecules, acting as a reagent to introduce functional groups into proteins and nucleic acids. This property is crucial for studying the structure-function relationships in biological macromolecules.

Case Studies

  • Dopamine D2 Ligands : A study on substituted benzamides demonstrated that compounds with similar structures could significantly inhibit [3H]spiperone binding to D2 receptors, suggesting a potential application of this compound in neuropharmacology .
  • Cytotoxicity Assays : Preliminary cytotoxicity assays are needed to evaluate the safety profile of this compound. Compounds with similar functional groups have shown varying degrees of cytotoxicity, emphasizing the necessity for thorough testing.

Research Applications

This compound holds promise in several domains:

  • Pharmaceutical Development : Its unique structure allows for the synthesis of derivatives that can serve as potential drug candidates targeting specific diseases.
  • Biochemical Research : As a reagent, it can facilitate the modification of biomolecules, aiding in the exploration of biochemical pathways and interactions.

Comparison with Similar Compounds

CompoundMolecular FormulaBiological Activity
2-(Dimethylamino)acetic acidC6H11NO4Moderate enzyme inhibition
N,N-DimethylglycineC5H11NNeuroprotective effects
2-(Dimethylamino)ethanolC4H11NOSolvent properties in biochemical assays

Properties

CAS No.

6754-96-7

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide

InChI

InChI=1S/C15H21N3O4/c1-17(2)13(19)9-16-15(21)11-7-5-6-8-12(11)22-10-14(20)18(3)4/h5-8H,9-10H2,1-4H3,(H,16,21)

InChI Key

IJCNJEJGRGVNMF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CNC(=O)C1=CC=CC=C1OCC(=O)N(C)C

Origin of Product

United States

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